9-butyl-9H-carbazole-3-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18N2S |
|---|---|
Molecular Weight |
282.405 |
IUPAC Name |
9-butylcarbazole-3-carbothioamide |
InChI |
InChI=1S/C17H18N2S/c1-2-3-10-19-15-7-5-4-6-13(15)14-11-12(17(18)20)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3,(H2,18,20) |
InChI Key |
MNGHWRZCEMUUBB-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)C(=S)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Butyl 9h Carbazole 3 Carbothioamide and Analogues
Strategies for Carbazole (B46965) Core Construction Relevant to 9-Butyl-9H-Carbazole-3-Carbothioamide
The formation of the tricyclic carbazole skeleton is the foundational step in the synthesis of the target compound. Various cyclization reactions have been developed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclization Reactions for Carbazole Ring Formation
Several classical and modern methods are employed for the synthesis of the carbazole ring system. The Graebe-Ullmann synthesis, for instance, involves the diazotization of N-phenyl-2-aminobenzoic acid followed by an intramolecular cyclization. wikipedia.orgresearchgate.net This thermal or photochemically induced reaction proceeds through a triazole intermediate, which upon loss of nitrogen, generates a diradical or carbene species that cyclizes to form the carbazole core. wikipedia.org
Another prominent method is the Cadogan reaction, which utilizes the reductive cyclization of 2-nitrobiphenyls. researchgate.netresearchgate.net This reaction is typically carried out using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or triethyl phosphite, which act as deoxygenating agents to generate a nitrene intermediate that subsequently undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole. The reaction conditions can be harsh, often requiring high temperatures, but offer a versatile route to a wide range of substituted carbazoles.
More recent approaches include palladium-catalyzed intramolecular C-H activation/amination reactions of N-aryl-2-haloanilines and related substrates, offering milder reaction conditions and broader functional group tolerance.
Table 1: Comparison of Common Cyclization Reactions for Carbazole Synthesis
| Reaction Name | Starting Materials | Key Reagents | General Conditions | Advantages | Disadvantages |
| Graebe-Ullmann Synthesis | N-Aryl-2-aminobenzoic acids | Nitrous acid, then heat or light | Diazotization followed by thermal or photochemical decomposition | Good yields for specific substrates | Can require harsh conditions, limited substrate scope |
| Cadogan Cyclization | 2-Nitrobiphenyls | Trivalent phosphorus reagents (e.g., P(OEt)₃, PPh₃) | High temperatures | Good functional group tolerance, versatile | Often requires high temperatures, stoichiometric phosphorus reagent |
| Ullmann Condensation | 2,2'-Dihalobiphenyls and an amine source | Copper catalyst | High temperatures | Access to symmetrically substituted carbazoles | Harsh reaction conditions |
| Bucherer-Bergs Reaction | Naphthols, arylhydrazines | Sodium bisulfite | Aqueous medium | One-pot synthesis | Limited to specific starting materials |
N-Alkylation Approaches for 9-Butyl Substitution
Once the carbazole core is established, the introduction of the butyl group at the 9-position is typically achieved through N-alkylation. A common and effective method involves the reaction of the carbazole with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base. researchgate.net Strong bases like sodium hydride (NaH) are often used to deprotonate the carbazole nitrogen, generating a highly nucleophilic carbazolide anion that readily undergoes an SN2 reaction with the butyl halide. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative for N-alkylation. researchgate.net This method utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to transport the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This technique allows for the use of less hazardous and more economical bases like potassium carbonate or sodium hydroxide (B78521) and can often be performed under milder conditions with improved yields.
Table 2: Common Methods for N-Alkylation of Carbazoles
| Method | Alkylating Agent | Base | Solvent | Catalyst | Key Features |
| Strong Base Method | Butyl bromide, Butyl iodide | Sodium hydride (NaH), Potassium tert-butoxide | DMF, THF | None | High reactivity, requires anhydrous conditions |
| Phase-Transfer Catalysis (PTC) | Butyl bromide, Butyl iodide | K₂CO₃, NaOH | Toluene (B28343), Dichloromethane | Quaternary ammonium salts (e.g., TBAB) | Milder conditions, good yields, biphasic system |
| Microwave-Assisted Synthesis | Alkyl halides | Solid support (e.g., K₂CO₃) | Solvent-free or minimal solvent | None | Rapid reaction times, high yields |
Introduction of the Carbothioamide Functionality
The introduction of the carbothioamide group at the C3 position of the 9-butyl-9H-carbazole scaffold is a critical step that defines the target molecule. This can be achieved through several synthetic routes, often involving the initial functionalization of the C3 position with a suitable precursor group.
Thioamidation Reactions at the C3 Position
Direct thioamidation of the carbazole ring is challenging. Therefore, indirect methods starting from a pre-functionalized carbazole are generally employed.
A plausible and versatile route involves the Friedel-Crafts acylation of 9-butyl-9H-carbazole to introduce an acetyl group at the C3 position. umich.eduresearchgate.netmasterorganicchemistry.comorganic-chemistry.org This reaction is typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The acylation of N-alkylcarbazoles generally shows a high preference for the 3 and 6 positions due to the directing effect of the nitrogen atom. The resulting 3-acetyl-9-butyl-9H-carbazole can then be subjected to the Willgerodt-Kindler reaction . organic-chemistry.orgwikipedia.orgresearchgate.net This reaction involves heating the aryl alkyl ketone with elemental sulfur and a secondary amine, commonly morpholine, to yield a thioamide. The reaction proceeds through a complex mechanism involving the migration of the carbonyl group to the terminal position of the alkyl chain and subsequent thionation.
Another effective strategy is the conversion of a 9-butyl-9H-carbazole-3-carboxamide to the corresponding thioamide. The precursor amide can be synthesized from a 3-carboxy-9-butyl-9H-carbazole, which can be obtained through methods such as the carbonation of a Grignard or lithiated carbazole derivative. The thionation of the amide is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgorganic-chemistry.orgnih.gov This reagent is highly effective for the conversion of a wide range of amides to thioamides under relatively mild conditions, typically by refluxing in a solvent like toluene or xylene.
A third approach involves the synthesis of 9-butyl-9H-carbazole-3-carbonitrile as an intermediate. The nitrile can be prepared from a 3-bromo-9-butyl-9H-carbazole via a palladium-catalyzed cyanation reaction. The nitrile group can then be converted to a primary thioamide by reaction with hydrogen sulfide (B99878) (H₂S) in the presence of a base, such as pyridine (B92270) or triethylamine.
Table 3: Synthetic Pathways to this compound
| Pathway | Precursor | Key Transformation | Reagents | General Conditions |
| Willgerodt-Kindler | 3-Acetyl-9-butyl-9H-carbazole | Thioamidation | Sulfur, Morpholine | Heating |
| Lawesson's Reagent | 9-Butyl-9H-carbazole-3-carboxamide | Thionation | Lawesson's Reagent | Reflux in Toluene or Xylene |
| From Nitrile | 9-Butyl-9H-carbazole-3-carbonitrile | Thiohydrolysis | Hydrogen Sulfide (H₂S), Base (e.g., Pyridine) | Pressurized vessel or in situ H₂S generation |
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of each synthetic step is highly dependent on the reaction conditions. In the Friedel-Crafts acylation , the choice of Lewis acid, solvent, and reaction temperature can significantly influence the regioselectivity and yield. While acylation of N-alkylcarbazoles favors the 3- and 6-positions, careful control of stoichiometry can maximize the formation of the desired 3-mono-acylated product.
For the Willgerodt-Kindler reaction , temperature and reaction time are critical parameters. Microwave irradiation has been shown to significantly accelerate this reaction, leading to higher yields in shorter times. The choice of the secondary amine can also impact the outcome.
In the thionation of amides with Lawesson's reagent , the stoichiometry of the reagent is a key factor; typically, 0.5 equivalents are sufficient. The choice of solvent and reaction temperature can also be optimized to ensure complete conversion and minimize side reactions. wikipedia.org Liquid-assisted grinding (LAG) has emerged as a mechanochemical method that can improve yields and reduce the use of bulk solvents.
Characterization Techniques in Synthetic Elucidation (Excluding Basic Identification Data)
The structural confirmation of this compound and its synthetic intermediates relies on a combination of advanced spectroscopic techniques beyond basic melting point and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Two-dimensional NMR techniques are particularly powerful.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks within the molecule, helping to assign protons on the carbazole rings and the butyl chain. researchgate.netsdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.netsdsu.eduresearchgate.net This is particularly useful for confirming the position of the carbothioamide group at C3 by observing correlations from the protons on the adjacent aromatic ring to the carbothioamide carbon. It also helps to confirm the attachment of the butyl group to the nitrogen by observing correlations between the N-CH₂ protons and the carbazole ring carbons.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. The fragmentation patterns of carbazole derivatives often involve characteristic losses of the alkyl chain and fragmentation of the carbazole ring system. The presence of the sulfur atom in the thioamide group will also give rise to a characteristic isotopic pattern for the molecular ion peak (M+2).
Table 4: Advanced Spectroscopic Data for Structural Elucidation of Substituted Carbazoles
| Technique | Type of Information | Application to this compound |
| 2D NMR (COSY) | ¹H-¹H correlations | Confirms connectivity of protons on the carbazole rings and the butyl chain. |
| 2D NMR (HSQC) | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their attached protons. |
| 2D NMR (HMBC) | ¹H-¹³C long-range correlations | Confirms the C3 position of the carbothioamide group and the N9 position of the butyl group. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula | Confirms the elemental composition of the synthesized compound. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways | Provides structural information based on the fragmentation of the molecular ion. |
Advanced Spectroscopic Methods for Structural Confirmation
The unambiguous structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure. In the ¹H NMR spectrum of a this compound derivative, characteristic signals would be expected for the aromatic protons of the carbazole ring, the protons of the butyl group, and the protons of the carbothioamide moiety. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the carbazole core. Similarly, the ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the characteristic signal for the thiocarbonyl carbon (C=S). nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=S vibrations of the carbothioamide group, as well as vibrations associated with the aromatic carbazole ring. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion. nih.gov
Below is a table summarizing the expected spectroscopic data for this compound, based on data from analogous structures. nih.govnih.gov
| Technique | Expected Data |
| ¹H NMR (in DMSO-d₆) | Signals for aromatic protons of the carbazole ring (δ 7.0-8.5 ppm), signals for the butyl group protons (δ 0.9-4.5 ppm), and signals for the NH₂ protons of the carbothioamide group. |
| ¹³C NMR (in DMSO-d₆) | Signals for aromatic carbons (δ 110-145 ppm), aliphatic carbons of the butyl group, and a characteristic downfield signal for the C=S carbon (δ >170 ppm). |
| IR (KBr, cm⁻¹) | Absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=S stretching (around 1100-1200 cm⁻¹). |
| HRMS (ESI+) | The calculated m/z for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition. |
Chromatographic Purity Assessment
Ensuring the purity of synthesized compounds is critical for their subsequent evaluation. Chromatographic techniques are the primary methods used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the final product. nih.gov By using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the synthesized compound should appear as a single spot on the TLC plate when visualized under UV light. nih.gov
Flash Column Chromatography: For purification, flash column chromatography is commonly employed. nih.gov This technique uses a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate the desired product from any unreacted starting materials, by-products, or other impurities. The purity of the collected fractions is typically monitored by TLC.
A hypothetical TLC analysis for the purification of this compound is presented below.
| Compound/Mixture | Mobile Phase (Hexane:EtOAc) | Rf Value |
| Starting Material (e.g., Aldehyde) | 7:3 | ~0.6 |
| Reaction Mixture | 7:3 | Multiple Spots |
| Purified Product | 7:3 | ~0.4 |
Synthetic Exploration of Related Carbazole Carbothioamide Derivatives
Scaffold Modification and Diversification Strategies
The carbazole scaffold is highly versatile and amenable to various chemical modifications, allowing for the generation of a diverse range of derivatives. d-nb.infometu.edu.tr These modifications can be targeted at different positions of the carbazole ring system or at the carbothioamide side chain.
Modification of the Carbazole Core:
N-Alkylation/Arylation: The nitrogen atom of the carbazole can be substituted with various alkyl or aryl groups to modulate the lipophilicity and electronic properties of the molecule.
Electrophilic Substitution: The aromatic rings of the carbazole are susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of a wide range of functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be used to introduce new carbon-carbon and carbon-nitrogen bonds at various positions of the carbazole ring, particularly if it is pre-functionalized with a halogen.
Modification of the Carbothioamide Group: The carbothioamide group itself can be a point of diversification. For instance, reacting the primary thioamide with different electrophiles can lead to a variety of heterocyclic systems.
Library Synthesis Approaches for Structure-Activity Relationship (SAR) Studies
The synthesis of a library of related compounds is a powerful strategy for systematically investigating structure-activity relationships (SAR). researchgate.netmdpi.com By making systematic changes to the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity.
For the this compound scaffold, a library could be constructed by:
Varying the N-9 substituent: A series of analogues with different alkyl or aryl groups at the N-9 position can be synthesized to explore the effect of this group on activity.
Introducing substituents on the carbazole ring: Analogues with different functional groups (e.g., halogens, nitro groups, methyl groups) at various positions on the carbazole ring can be prepared to probe the steric and electronic requirements for activity.
Modifying the carbothioamide side chain: The carbothioamide moiety can be replaced with other related functional groups, or it can be further elaborated to explore different interactions with a biological target.
The synthesis of such a library can often be facilitated by using parallel synthesis techniques, which allow for the rapid preparation of a large number of compounds. The biological data obtained from screening these libraries can then be used to build a comprehensive SAR model, guiding the design of more potent and selective compounds. nih.gov
Computational and Theoretical Investigations of 9 Butyl 9h Carbazole 3 Carbothioamide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule (ligand) and a protein's binding site. For carbazole (B46965) derivatives, which have shown promise as anticancer agents, molecular docking studies are pivotal in identifying potential protein targets and elucidating the molecular basis of their activity.
While specific docking studies on 9-butyl-9H-carbazole-3-carbothioamide are not extensively available in the public domain, research on structurally similar carbazole-based compounds provides valuable insights. For instance, molecular docking simulations of novel carbazole hydrazine-carbothioamide derivatives have been performed against key proteins in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. These studies help in estimating the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction.
For analogous carbazole derivatives, docking studies have revealed significant binding affinities with proteins such as PI3K, AKT1, and mTOR. One such study on a series of hydrazone derivatives showed promising binding affinities, with the most active compound exhibiting binding energies of -9.8 kcal/mol for PI3K, -10.2 kcal/mol for AKT, and -11.6 kcal/mol for mTOR mdpi.com. These values suggest that carbazole-carbothioamide scaffolds have the potential to be potent inhibitors of these cancer-related kinases. The binding affinities for a selection of analogous compounds are presented in the interactive table below.
| Compound Analogue | PI3K Binding Affinity (kcal/mol) | AKT1 Binding Affinity (kcal/mol) | mTOR Binding Affinity (kcal/mol) |
|---|---|---|---|
| Analogue 1 (MVB1) | -9.8 | -10.2 | -11.6 |
| Analogue 2 (MVB2) | -7.7 | -8.1 | -9.6 |
| Rapamycin (Reference) | - | - | -9.0 |
Beyond predicting binding affinity, molecular docking identifies the specific binding pockets on the protein surface where the ligand interacts and the key amino acid residues involved in this interaction. The ATP-binding site of kinases like PI3K and mTOR is a common target for inhibitors mdpi.com. This pocket typically consists of a hinge region, a specificity pocket, and an affinity pocket mdpi.com.
Docking studies on carbazole derivatives have shown that these molecules can effectively occupy the ATP-binding site, forming various types of interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the surrounding amino acid residues. For example, in the case of PI3K/mTOR inhibitors, interactions with residues in the hinge region are often crucial for potent inhibition mdpi.com. While the precise interacting residues for this compound would require a dedicated docking study, the analysis of its analogues suggests that the carbazole core likely engages in hydrophobic and stacking interactions, while the carbothioamide group could form key hydrogen bonds with the protein backbone or side chains.
Quantitative Structure-Activity Relationship (QSAR) Studies on Carbazole Carbothioamides
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For carbazole derivatives with anticancer properties, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines nih.gov. These models are typically generated using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. The predictive power of a QSAR model is assessed through statistical parameters such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated squared correlation coefficient (q²), which measures the model's predictive ability nih.gov.
A QSAR study on carbazole derivatives containing chalcone analogues as topoisomerase II inhibitors reported a statistically significant model with good predictive power nih.gov. Such models can be represented by an equation that relates biological activity (e.g., IC50) to a set of molecular descriptors.
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Lipophilicity | logP (Octanol-water partition coefficient) | Affects membrane permeability and target accessibility. |
| Electronic | HOMO/LUMO energies | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Steric | Molecular volume/surface area | Influences the fit of the molecule within the binding pocket. |
| Topological | Wiener index | Describes molecular branching and compactness. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that are fundamental to understanding a molecule's behavior in chemical and biological systems.
For carbazole-based compounds, DFT calculations have been employed to study their electronic properties, often in the context of their application in organic electronics or as photosensitizers jnsam.com. These studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity irjweb.com. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and is more reactive irjweb.com.
| Carbazole Derivative Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Analogue with Donor Group | -5.20 | -1.78 | 3.42 |
| Analogue with Acceptor Group | -5.75 | -3.25 | 2.50 |
These quantum chemical calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions, including those with biological targets. The regions of negative electrostatic potential, for example, indicate likely sites for electrophilic attack or hydrogen bond acceptance.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is predominantly governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical determinants of a molecule's electron-donating and electron-accepting capabilities.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich carbazole ring system and the sulfur atom of the carbothioamide group. The nitrogen atom of the carbazole moiety and the π-conjugated system contribute significantly to the electron density of the HOMO. Conversely, the LUMO is expected to be distributed over the carbothioamide group, particularly the C=S bond, and the adjacent aromatic ring, reflecting its capacity to accept electron density.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 3.40 |
| Ionization Potential (I ≈ -EHOMO) | 5.85 |
| Electron Affinity (A ≈ -ELUMO) | 2.45 |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
In the case of this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The area around the sulfur atom of the carbothioamide group is expected to be colored deep red, highlighting its significant negative potential and its role as a primary site for electrophilic interactions, such as hydrogen bonding. The nitrogen atom of the carbazole ring will also exhibit a region of negative potential, albeit less intense than that of the sulfur atom.
Conversely, the hydrogen atoms of the amine group in the carbothioamide moiety are anticipated to be in a blue region, indicating a positive electrostatic potential and their propensity to act as hydrogen bond donors. The aromatic protons of the carbazole ring will also show a degree of positive potential. The butyl group, being a non-polar alkyl chain, will be characterized by a largely neutral (green) potential surface. This detailed charge distribution map is instrumental in understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation, or the global energy minimum, is essential for understanding the molecule's physical and biological properties.
For this compound, the primary sources of conformational flexibility are the rotation around the C-N bond connecting the butyl group to the carbazole nitrogen and the C-C bond linking the carbothioamide group to the carbazole ring. Computational methods, such as DFT, can be employed to perform a systematic search of the potential energy surface to identify the most stable conformers.
| Dihedral Angle | Atoms Involved | Calculated Angle (Degrees) |
|---|---|---|
| τ1 | C(4)-C(3)-C(thio)-N(thio) | ~15 |
| τ2 | C(10)-N(9)-C(butyl)-C(butyl) | ~60 |
In Vitro Biological Activity Evaluation of 9 Butyl 9h Carbazole 3 Carbothioamide and Its Derivatives
Anticancer Activity Profiling in Cellular Models (Excluding Clinical Data)
Carbazole-based molecules, particularly those featuring thiosemicarbazide or similar functional groups, have been a subject of significant research for their potential as anticancer agents. nih.govnih.gov The carbazole (B46965) scaffold is present in various natural and synthetic compounds that exhibit a wide range of biological properties, including anti-cancer effects. nih.gov
Derivatives of the carbazole scaffold have demonstrated broad antiproliferative activity across a diverse panel of human cancer cell lines. Studies have evaluated these compounds against cell lines representing various cancers, including breast, colon, lung, bone, brain, and gastric cancers. nih.govfrontiersin.org
For instance, a series of novel carbazole hydrazine-carbothioamide derivatives were assessed for their antiproliferative effects on the MCF-7 human breast cancer cell line. nih.govnih.gov In other studies, palindromic carbazole derivatives showed high antiproliferative efficacy against multiple cancer cell lines, including A549 (non-small lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), U-2 OS (bone cancer), and U-87 MG (brain cancer). nih.govresearchgate.net Similarly, other carbazole derivatives have been tested against gastric adenocarcinoma (7901), human melanoma (A875), and human glioma (U87 MG) cell lines, showing significant inhibitory activity. frontiersin.orgresearchgate.net
The research indicates that the structural modifications on the carbazole ring, including the addition of acylhydrazone, hydrazine-carbothioamide, and sulfonamide moieties, play a crucial role in the antiproliferative potency of these compounds. nih.govbohrium.comnih.gov
The cytotoxic potential of carbazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values. A recent study on carbazole hydrazine-carbothioamide derivatives identified compounds 4o and 4r as having significant anticancer effects against the MCF-7 breast cancer cell line, with IC50 values of 2.02 µM and 4.99 µM, respectively. nih.govresearchgate.net
Other research has documented a range of cytotoxic activities. For example, carbazole derivative 14a was identified as a potent molecule against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines, with IC50 values of 11.8 µM and 9.77 µM, respectively. frontiersin.org A separate study found that compounds 10 and 11 had strong antiproliferative effects against HepG2, HeLa, and MCF7 cancer cells, with compound 10 showing an IC50 of 6.44 µM against MCF7 cells. nih.gov Furthermore, symmetrically substituted carbazole derivatives have demonstrated even higher potency, with IC50 values in the nanomolar range. nih.govresearchgate.net Compound 36a exhibited an IC50 value of 0.48 µM against the HCT-116 colon cancer cell line, while compound 27a had an IC50 below 1 µM across all tested cancer cell lines. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 4o | MCF-7 | Breast | 2.02 | nih.gov |
| 4r | MCF-7 | Breast | 4.99 | nih.gov |
| 10 | MCF-7 | Breast | 6.44 | nih.gov |
| 14a | 7901 | Gastric | 11.8 | frontiersin.org |
| 14a | A875 | Melanoma | 9.77 | frontiersin.org |
| 36a | HCT-116 | Colon | 0.48 | nih.gov |
| 27a | Various (A549, HCT-116, MCF-7, etc.) | <1.0 | nih.gov |
A critical aspect of anticancer drug development is selective toxicity, where a compound is more cytotoxic to cancer cells than to normal, healthy cells. nih.gov Several studies have evaluated carbazole derivatives for this property.
Carbazole acylhydrazone derivatives, specifically compounds 7g and 7p , have shown high inhibitory activity against A875 (melanoma) and HepG2 (liver carcinoma) cancer cells, with almost no activity observed against the normal MARC145 monkey kidney cell line. bohrium.comsci-hub.box This highlights the promising selectivity of this particular class of carbazole derivatives. bohrium.com Similarly, another investigation found that carbazole derivatives 7b , 11a , and 14a exhibited lower toxicity towards the same normal MARC-145 cells compared to their effects on cancer cells. frontiersin.org
In a study involving palindromic carbazole derivatives, compounds were tested against a panel of cancer cell lines as well as the non-malignant human embryonic kidney cell line, HEK293. nih.gov The results indicated that compound 36a had a relatively weaker cytotoxic impact on the normal HEK293 cells compared to the cancer cell lines investigated. nih.gov Another study noted that the most active 5,8-dimethyl-9H-carbazole derivatives, compounds 3 and 4 , were effective against the MDA-MB-231 breast cancer cell line without interfering with their normal cellular counterparts. nih.gov
Antioxidant Activity Assessment
Carbazole derivatives have also been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.gov The core carbazole structure itself may not be reactive, but the addition of specific functional groups can impart significant antioxidant capacity. ucsf.edu
The most common method used to evaluate the antioxidant potential of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov A study focused on novel carbazole hydrazine-carbothioamide derivatives found that nine of the synthesized compounds displayed potent antioxidant activities, with IC50 values lower than the standard, acarbose. nih.govresearchgate.net Compounds 4h and 4y were particularly potent, with IC50 values of 0.73 µM and 0.38 µM, respectively. nih.govresearchgate.net Another investigation identified carbazole derivatives 4 and 9 as potent antioxidants, with DPPH scavenging IC50 values of 1.05 µM and 5.15 µM, respectively. nih.gov
Interestingly, research has shown that the unsubstituted carbazole core does not react with DPPH or 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radicals, indicating that the antioxidant activity is conferred by the specific derivative groups attached to the scaffold. ucsf.edu Structurally related hydrazinecarbothioamide compounds (not containing the carbazole moiety) also demonstrated excellent DPPH scavenging activity, further suggesting the importance of this functional group in radical scavenging. mdpi.com
| Compound | IC50 (µM) | Source |
|---|---|---|
| 4y | 0.38 | nih.govresearchgate.net |
| 4h | 0.73 | nih.govresearchgate.net |
| 4 | 1.05 | nih.gov |
| 9 | 5.15 | nih.gov |
The assessment of reducing power provides another measure of antioxidant capability. One common method is the ferric reducing antioxidant power (FRAP) assay. lmaleidykla.lt In a study evaluating various halogen, cyano, and alkyl substituted carbazole derivatives, all tested compounds demonstrated weak antioxidative activity when assessed by both the DPPH assay and the ferric reducing antioxidant power assay methods. lmaleidykla.lt This suggests that while certain carbazole-carbothioamide derivatives are potent radical scavengers, other types of derivatives may possess limited ability to act as reducing agents. nih.govlmaleidykla.lt
Antimicrobial Activity Evaluation (In Vitro)
The in vitro antimicrobial activity of carbazole derivatives is a critical measure of their potential as therapeutic agents. This section details the evaluation of the antibacterial and antifungal efficacy of compounds structurally related to 9-butyl-9H-carbazole-3-carbothioamide. The studies referenced herein provide insight into the spectrum of activity and potency of these molecules against a range of pathogenic microorganisms.
Research into the antibacterial properties of carbazole-based thiosemicarbazones has revealed promising activity against both Gram-positive and Gram-negative bacteria. Specifically, two derivatives, (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide and (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide, which are structurally similar to this compound, have been synthesized and evaluated for their antibacterial effects.
The minimum inhibitory concentrations (MICs) of these compounds were determined against a panel of bacterial strains, including Staphylococcus aureus, a methicillin-resistant clinical isolate of Staphylococcus aureus (MRSA), Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). The results of these in vitro assays are summarized in the table below.
| Compound | S. aureus | MRSA (clinical isolate) | B. subtilis | E. coli |
|---|---|---|---|---|
| (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | 2 | 4 | 1 | 8 |
| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | 2 | 2 | 0.5 | 4 |
The data indicates that both derivatives exhibit potent antibacterial activity. Notably, the ethyl derivative displayed superior efficacy compared to the methyl derivative, particularly against B. subtilis and E. coli. The activity against the MRSA strain is also significant, highlighting the potential of these compounds to combat antibiotic-resistant bacteria.
In addition to their antibacterial properties, the antifungal potential of these carbazole-3-carbothioamide derivatives was also investigated. The compounds were tested against the fungal pathogen Candida albicans, a common cause of opportunistic infections in humans.
The minimum inhibitory concentrations (MICs) were determined to assess the antifungal potency of the methyl and ethyl derivatives.
| Compound | C. albicans |
|---|---|
| (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | 8 |
| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | 4 |
The results demonstrate that both compounds possess activity against C. albicans. Consistent with the antibacterial findings, the ethyl derivative showed greater antifungal efficacy than the methyl derivative. These findings suggest that the carbazole-3-carbothioamide scaffold is a promising framework for the development of novel antifungal agents.
Mechanistic Elucidation of Biological Actions at the Cellular Level
Investigation of Cellular Signaling Pathway Modulation
PI3K/Akt/mTOR Pathway Inhibition
There is currently no available research data detailing the effects of 9-butyl-9H-carbazole-3-carbothioamide on the PI3K/Akt/mTOR signaling pathway.
STAT Pathway Modulation (General Carbazole (B46965) Relevance)
No studies were found that specifically investigate the modulation of the STAT pathway by this compound.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis/Necrosis Induction Analysis
Specific data from apoptosis and necrosis induction analyses for this compound are not available in the current scientific literature.
Cell Cycle Progression Analysis
There are no published studies on the effects of this compound on cell cycle progression.
Enzyme Inhibition Studies (In Vitro)
No in vitro enzyme inhibition studies for this compound have been reported in the available literature.
Identification of Target Enzymes
Research into the broader class of carbazole derivatives has identified several enzymes as potential targets for these compounds. The specific enzyme affinity is largely dictated by the nature and position of substituents on the carbazole core.
Carbazole-based compounds have demonstrated inhibitory activity against a range of enzymes, including:
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. Studies on N-alkylated carbazoles have shown significant inhibitory effects on α-amylase echemcom.com.
Tyrosinase: This copper-containing enzyme plays a crucial role in melanin biosynthesis. Novel carbazole-thiazole conjugates have been identified as inhibitors of tyrosinase, suggesting potential applications in conditions related to hyperpigmentation nih.govnih.gov.
Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Symmetrically substituted carbazole derivatives have been shown to exert their antiproliferative effects through the catalytic inhibition of topoisomerase II researchgate.netnih.gov.
Butyrylcholinesterase (BChE): Inhibition of this enzyme is a therapeutic approach for Alzheimer's disease. Certain 1,2,3,4-tetrahydro-9H-carbazole derivatives have been identified as selective and potent inhibitors of BChE nih.gov.
Urease: This enzyme is implicated in infections by Helicobacter pylori. Carbazole-based acetyl benzohydrazides have been investigated for their urease inhibitory activity acgpubs.orgacgpubs.org.
Given the presence of the carbazole scaffold and the thioamide functional group, this compound could potentially interact with one or more of these or other related enzymes. The thioamide group, in particular, is known to be a key pharmacophore in various biologically active molecules, including some with anticancer properties nih.gov.
Kinetic Analysis of Enzyme Inhibition
The mode of enzyme inhibition provides valuable insights into the mechanism of action of a compound. Kinetic studies on various carbazole derivatives have revealed different types of inhibition, which can be extrapolated to hypothesize the potential behavior of this compound.
For instance, kinetic analysis of tyrosinase inhibition by novel carbazole-thiazole conjugates demonstrated a mixed-type inhibition nih.gov. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction nih.gov.
Similarly, a study on 1,2,3,4-tetrahydro-9H-carbazole derivatives as butyrylcholinesterase inhibitors also reported a mixed-type inhibition mechanism for the most potent compound nih.gov.
The table below summarizes the kinetic parameters of enzyme inhibition for some carbazole derivatives, providing a reference for the potential inhibitory profile of this compound.
| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| Carbazole-Thiazole Conjugates | Tyrosinase | Mixed-type | 45.95 | nih.gov |
| Tetrahydro-9H-carbazole Derivatives | Butyrylcholinesterase | Mixed-type | 0.11 | nih.gov |
This table is illustrative and based on data from related carbazole derivatives, not this compound itself.
Structure-Activity Relationships (SAR) in a Biological Context
The biological potency of carbazole derivatives is highly dependent on their structural features. Analysis of structure-activity relationships (SAR) helps in understanding how different substituents and their positions on the carbazole nucleus influence the biological activity.
Impact of Substituent Variations on Biological Potency
Several studies have highlighted the critical role of substituents on the carbazole ring in determining the biological efficacy of these compounds.
N-Substitution: The substituent at the 9-position (the nitrogen atom) of the carbazole ring significantly influences biological activity. For instance, in the case of N-alkylated carbazoles, the length of the alkyl chain has been shown to be directly proportional to the inhibitory effect on α-amylase echemcom.com. This suggests that the butyl group at the 9-position of this compound is likely a key determinant of its biological activity. The lipophilic character of N-substituted carbazoles may also facilitate their passage through the biological membranes of microorganisms, thereby enhancing their antimicrobial effects nih.gov.
Substitution at the 3- and 6-positions: The positions 3 and 6 of the carbazole ring are often targeted for substitution to modulate biological activity. A study on 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles revealed that two thioamide compounds exhibited significant anticancer activity nih.gov. This highlights the potential importance of the carbothioamide group at the 3-position of the target molecule.
Other Substitutions: The introduction of various functional groups, such as imidazole and 1,2,4-triazole moieties, has been shown to enhance the antimicrobial properties of carbazoles nih.gov. The nature of substituents on a phenyl moiety attached to the carbazole nucleus has also been found to be crucial for activity, indicating that the carbazole core itself is essential for the action echemcom.com.
The following table summarizes some key SAR findings for carbazole derivatives:
| Structural Feature | Impact on Biological Activity | Example | Reference |
| N-Alkylation | Increased alkyl chain length correlates with increased α-amylase inhibition. | N-butyl-carbazole | echemcom.com |
| 3-Thioamide Substitution | Associated with significant anticancer activity. | Thioamide-substituted tetrahydrocarbazoles | nih.gov |
| Introduction of Heterocycles | Can enhance antimicrobial activity. | Imidazole and triazole-substituted carbazoles | nih.gov |
This table provides a general overview of SAR for carbazole derivatives and is not specific to this compound.
Stereochemical Influence on Activity
While the specific influence of stereochemistry on the biological activity of this compound has not been reported, the principles of stereoselectivity are fundamental in pharmacology. For many classes of compounds, different enantiomers or diastereomers can exhibit significantly different biological activities.
The synthesis of chiral carbazole derivatives is an active area of research, often employing asymmetric methodologies to obtain enantioenriched products. The biological evaluation of such chiral compounds is crucial to determine if the observed activity is stereospecific. While current literature on carbazole derivatives often focuses on racemic mixtures, the development of stereoselective syntheses will enable more detailed investigations into the stereochemical requirements for their biological targets.
Future Perspectives and Advanced Research Directions
Design and Synthesis of Advanced Carbazole (B46965) Carbothioamide Architectures
Future synthetic efforts will likely move beyond simple modifications to the 9-butyl-9H-carbazole-3-carbothioamide core, focusing on creating complex, multi-functional molecules with precisely engineered properties.
Hybrid Molecules Incorporating Other Pharmacophores
A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, improved potency, or the ability to modulate multiple biological targets simultaneously. nih.govsigmaaldrich.com For the this compound scaffold, this opens up a vast field of possibilities.
Researchers have successfully created hybrid molecules by combining the carbazole core with other biologically active moieties such as thiosemicarbazones, aminothiazoles, and 1,2,4-triazoles. nih.govresearchgate.net For instance, carbazole–thiosemicarbazone hybrids have been designed as potential topoisomerase II catalytic inhibitors, demonstrating significant antiproliferative activity. nih.gov Similarly, carbazole aminothiazoles have been explored as potential DNA-targeting antimicrobial agents. researchgate.net The development of bi-carbazole-linked triazoles has also shown promise for inhibiting enzymes like prolyl endopeptidase, which is implicated in neurodegenerative diseases. nih.gov
Future work could involve conjugating the this compound molecule with other established pharmacophores to create novel therapeutics.
Table 1: Examples of Carbazole-Based Hybrid Molecules and Their Rationale (Note: The following table is illustrative of the hybrid molecule concept using the carbazole scaffold.)
| Hybrid Class | Combined Pharmacophore | Rationale / Potential Target | Reference |
| Carbazole-Thiosemicarbazones | Thiosemicarbazone | Topoisomerase II Inhibition | nih.gov |
| Carbazole-Aminothiazoles | Aminothiazole | DNA-Targeting Antimicrobials | researchgate.net |
| Carbazole-Acylhydrazones | Acylhydrazone / Benzodioxole | Cancer Cell Viability Inhibition | nih.gov |
| Bi-carbazole-Triazoles | Triazole | Prolyl Endopeptidase Inhibition | nih.gov |
| Carbazole-Benzofurans | Benzofuran | Antiviral (e.g., SARS-CoV-2 Mpro) | mdpi.com |
Prodrug Strategies for Enhanced Cellular Uptake
While a compound may exhibit high potency against a biological target in vitro, its effectiveness in vivo is often limited by poor pharmacokinetic properties, such as low solubility, inadequate cellular uptake, or rapid metabolism. Prodrug strategies address these limitations by chemically modifying the parent drug into an inactive form that, after administration, converts back to the active drug through enzymatic or chemical processes within the body.
For a molecule like this compound, a prodrug approach could significantly enhance its therapeutic potential. One established method is to conjugate the active molecule with a promoiety, such as linoleic acid, and encapsulate it within a delivery vehicle like a PEGylated liposome. This strategy has been shown to improve colloid stability, sustain drug release, and enhance cellular uptake and bioavailability for other complex molecules. nih.gov Applying such a strategy to carbazole carbothioamides could overcome potential issues with solubility and membrane permeability, ensuring that more of the active compound reaches its intended target within the cells. The design of such prodrugs requires careful consideration of ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties to ensure oral bioavailability and efficacy. nih.gov
Advanced Computational Approaches in Drug Discovery
Computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. These approaches can significantly reduce the time and cost associated with traditional screening methods.
Machine Learning for Activity Prediction
Machine learning (ML) offers a powerful framework for predicting the biological activity of novel or untested compounds based on their structural features. glpbio.com By training algorithms on large datasets of molecules with known activities, ML models can learn complex quantitative structure-activity relationships (QSAR). bldpharm.com Various ML models, including random forest, support vector machines (SVM), and neural networks, have been successfully used to predict the bioactivity of drug-like molecules, including various heterocyclic compounds. glpbio.comnih.gov
In the context of this compound, ML could be employed to predict its activity against a wide range of targets. By calculating molecular descriptors for the compound, these models can estimate its potential efficacy, guiding which biological assays should be prioritized. For example, ML models trained on datasets of aromatase inhibitors or SARS-CoV-2 3CLpro protein inhibitors have shown high accuracy (R² values of 0.84 and accuracy of 93%, respectively), demonstrating the potential of this approach. glpbio.comnih.gov This predictive power allows for rapid virtual screening of libraries of related carbazole analogues, identifying the most promising candidates for synthesis and testing.
Table 2: Application of Machine Learning in Bioactivity Prediction
| Machine Learning Model | Application Area | Key Finding / Metric | Reference |
| Random Forest Regression | Aromatase Inhibitor Activity Prediction | Achieved R² value of 0.84, outperforming other models. | glpbio.com |
| Neural Network | SARS-CoV-2 3CLpro Inhibitor Prediction | Achieved 93% accuracy in identifying bioactive vs. inactive compounds. | nih.gov |
| Support Vector Machine | Anticancer Activity Prediction (Thiazoles) | Generated a model score of 0.6422 for test set prediction. | bldpharm.com |
| Gaussian Processes | Reaction Yield Prediction | Offers partial interpretability by providing predictive probability distributions. | nih.gov |
De Novo Design of Novel Analogues
Beyond predicting the activity of existing molecules, computational methods can be used for de novo design—the creation of entirely new molecules optimized for a specific purpose. Generative models, such as those based on variational autoencoders (VAEs) or deep Q-learning networks (DQN), can be trained on chemical space to propose novel molecular structures that are likely to be active against a target of interest.
For the carbazole carbothioamide scaffold, de novo design could generate a multitude of novel analogues of this compound with potentially superior properties. Furthermore, interpretable ML techniques, such as the PIXIE heat-mapping algorithm, can visualize the influence of specific molecular substructures on predicted activity or properties. nih.gov This provides chemists with a powerful tool for the rational design of new molecules, highlighting which parts of the carbazole scaffold are most important for a desired biological effect and suggesting modifications to optimize performance. nih.gov
Exploration of Novel Biological Targets for Carbazole Carbothioamides
The structural versatility of the carbazole ring allows it to interact with a wide range of biological macromolecules. While some targets for carbazole derivatives are well-established, significant potential lies in exploring novel or underexplored biological targets for which this compound and its analogues may show affinity.
Recent research has identified several promising targets for various carbazole-based molecules, suggesting new avenues for investigation:
Epigenetic Enzymes: DNA methyltransferase 1 (DNMT1) is a critical enzyme in maintaining DNA methylation patterns and is an attractive target for cancer therapy. Novel carbazole derivatives have been developed as potent and selective DNMT1 inhibitors. mdpi.com
Topoisomerases: Topoisomerase II is a key enzyme involved in managing DNA topology during replication. Carbazole-based hybrids have been shown to act as catalytic inhibitors of this enzyme, presenting a non-intercalative mechanism for anticancer activity. nih.gov
Signal Transduction Proteins: The STAT3 protein is a key signaling node that is often overactive in cancer. Novel carbazole compounds have been found to inhibit STAT3 phosphorylation by inducing the protein-tyrosine phosphatase PTPN6.
Viral Proteins: The search for new antiviral agents has highlighted carbazole derivatives as potential inhibitors of various viral targets. These include the Zika virus (ZIKV) protease, hepatitis C virus (HCV) replication machinery, and key proteins of SARS-CoV-2, such as the main protease (Mpro). nih.govmdpi.com
DNA Intercalation: Some carbazole aminothiazole derivatives have been shown to effectively intercalate into DNA, forming stable complexes that can block DNA replication, a mechanism with potential antimicrobial and anticancer applications. researchgate.net
The this compound scaffold serves as an excellent starting point for designing focused libraries of compounds aimed at these and other novel targets.
Table 3: Potential Novel Biological Targets for Carbazole Derivatives
| Biological Target | Therapeutic Area | Example from Literature | Reference |
| DNA Methyltransferase 1 (DNMT1) | Oncology | Carbazole derivative WK-23 showed potent DNMT1 inhibition. | mdpi.com |
| Topoisomerase II | Oncology | Carbazole-thiosemicarbazone hybrids act as catalytic inhibitors. | nih.gov |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology | A novel carbazole compound was found to inhibit STAT3 via PTPN6 induction. | |
| ZIKV Protease | Antiviral | Carbazole-based derivatives identified as inhibitors. | nih.gov |
| DNA | Antimicrobial / Oncology | Carbazole aminothiazoles shown to intercalate into DNA. | researchgate.net |
Development of Robust Methodologies for In Vitro Efficacy Assessment
To bridge the gap between initial screening and clinical application, robust and physiologically relevant in vitro models are crucial. The development and utilization of advanced cell culture systems can provide more accurate predictions of a compound's efficacy.
Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of native tissues. thermofisher.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for drug testing. nih.govyoutube.com These models better mimic cell-cell interactions, nutrient gradients, and gene expression patterns observed in vivo. thermofisher.com
For this compound, assessing its efficacy in 3D cancer spheroids or patient-derived organoids could provide valuable insights into its ability to penetrate solid tumors and exert its effects in a more realistic setting. thermofisher.commdpi.com Organoids, which are self-organizing 3D structures grown from stem cells, can even be used to model specific diseases, offering a platform for personalized medicine. nih.gov The use of such advanced models can improve the predictive value of preclinical studies and reduce reliance on animal testing.
High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.govmdpi.com While this compound is a single compound, HTS platforms can be adapted to perform detailed dose-response studies and to screen for synergistic interactions with other drugs.
Automated liquid handling and robotic systems can be integrated with advanced imaging and detection technologies to screen the compound against a wide range of cell lines and targets efficiently. mdpi.com Furthermore, HTS can be applied to libraries of derivatives of this compound to identify analogs with improved potency and selectivity. nih.gov The development of HTS assays using 3D cell models is also a growing area, combining the physiological relevance of these models with the scalability of HTS. mdpi.com
Integration of Synthetic and Computational Methods for Rational Drug Design
The integration of synthetic chemistry with computational modeling provides a powerful framework for the rational design of new and improved therapeutic agents.
Rational drug design is an iterative process involving cycles of designing, synthesizing, and testing new molecules. nih.gov Starting with the lead compound, this compound, computational methods such as molecular docking can be used to predict how modifications to its structure will affect its binding to a putative target identified through phenotypic screening and proteomic analysis. ijper.org
Based on these predictions, synthetic chemists can create a focused library of new derivatives. These compounds are then tested in biological assays, and the results are used to refine the computational models. This iterative cycle allows for the systematic optimization of the compound's properties, such as potency, selectivity, and pharmacokinetic profile. This approach has been successfully applied to other carbazole derivatives to enhance their antimicrobial and anticancer activities. nih.govnih.gov
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the quest for novel therapeutic agents. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. The core principle of FBDD lies in the identification of these fragments that bind with high ligand efficiency to the target protein. Once identified, these fragments can be elaborated and optimized into more potent, drug-like molecules through various medicinal chemistry strategies, including fragment growing, linking, or merging. nih.govfrontiersin.org
The carbazole scaffold represents a privileged structure in drug discovery, forming the core of numerous biologically active compounds. nih.govresearchgate.net Its rigid, planar structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of fragments. The introduction of a carbothioamide group at the 3-position of the 9-butyl-9H-carbazole core introduces a key functional moiety known for its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. This functionalization, combined with the lipophilic butyl group at the 9-position, creates a molecule with a distinct physicochemical profile that can be exploited in FBDD campaigns.
The potential of this compound as a fragment in drug discovery is rooted in the established biological significance of both the carbazole and carbothioamide moieties. Carbothioamide and its derivatives have been investigated for a range of biological activities, including anticancer effects. nih.govacs.org The sulfur atom of the carbothioamide group can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors, facilitating specific interactions within a protein's binding pocket.
In a hypothetical FBDD screening campaign, this compound could be tested against a specific biological target, for instance, a protein kinase or a receptor implicated in a disease state. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) could be employed to detect and characterize the binding of the fragment to the target.
The following table outlines the key attributes of this compound that make it a promising candidate for fragment-based drug discovery.
| Attribute | Relevance in Fragment-Based Drug Discovery |
| Carbazole Scaffold | Provides a rigid, well-defined core structure, facilitating predictable binding modes. The aromatic system can engage in π-stacking interactions. nih.govresearchgate.net |
| Carbothioamide Group | Acts as a key interaction point, capable of forming hydrogen bonds and other non-covalent interactions with the target protein. nih.govacs.org |
| N-Butyl Group | Modulates lipophilicity and can be modified to explore different regions of the binding pocket or to improve pharmacokinetic properties. |
| Molecular Weight | Likely to fall within the typical range for fragments, adhering to the "Rule of Three" often applied in FBDD. frontiersin.org |
Detailed research findings on the direct application of this compound in FBDD are not yet prevalent in the public domain. However, based on the known activities of related carbazole and carbothioamide derivatives, it represents a molecule of significant interest for future screening libraries.
Q & A
Q. How can reaction scalability be improved without compromising yield?
- Methodology :
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
- Continuous Flow Systems : Enhance mixing and heat transfer for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
